Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-
Description
Chemical Structure: The compound (CAS: 100924-68-3; Formula: C₁₆H₁₇N₃OS) features a dimethyl-substituted benzenamine core linked via a sulfinylmethyl (-SO-CH₂-) group to a 6-methylbenzimidazole moiety. This structure combines electron-donating dimethylamino groups with the polar sulfinyl bridge and the heterocyclic benzimidazole system, which is known for diverse bioactivity .
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfinylmethyl]aniline |
InChI |
InChI=1S/C17H19N3OS/c1-12-8-9-14-15(10-12)19-17(18-14)22(21)11-13-6-4-5-7-16(13)20(2)3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
NEGXXYIOWVTFAE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=CC=CC=C3N(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=CC=CC=C3N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NC 1300 B NC 1300B NC-1300-B NC-1300B |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid-Mediated Cyclization
Heating 4-methyl-o-phenylenediamine with formic acid under reflux yields 2-methyl-1H-benzimidazole (2) . However, introducing a thiol group at position 2 requires alternative strategies:
Reaction Scheme 1:
$$
\text{4-Methyl-}o\text{-phenylenediamine} + \text{CS}_2 \xrightarrow{\text{Base}} \text{6-Methyl-1H-benzimidazole-2-thiol (3)}
$$
This reaction proceeds via nucleophilic attack of the amine on carbon disulfide, followed by cyclization under basic conditions.
Aldehyde-Based Cyclization with Green Catalysts
Reddy et al. (2008) demonstrated that ZrOCl$$2$$·8H$$2$$O catalyzes the condensation of o-phenylenediamine with orthoesters to form 2-substituted benzimidazoles at room temperature. Adapting this protocol:
Reaction Scheme 2:
$$
\text{4-Methyl-}o\text{-phenylenediamine} + \text{HC(OEt)}3 \xrightarrow{\text{ZrOCl}2\cdot8\text{H}_2\text{O}} \text{6-Methyl-1H-benzimidazole (4)}
$$
Yields exceeding 85% are achievable under microwave irradiation.
Introduction of the Sulfinyl Group
The sulfinyl (-S(O)-) moiety at position 2 is introduced via oxidation of a thiol intermediate.
Oxidation of Benzothiazole Thiol
6-Methyl-1H-benzimidazole-2-thiol (3) is treated with 30% H$$2$$O$$2$$ in glacial acetic acid at 0–5°C to afford 6-methyl-1H-benzimidazole-2-sulfinyl (5) . Controlled oxidation prevents over-oxidation to sulfone.
Reaction Conditions:
- Temperature: 0–5°C
- Time: 2–3 hours
- Yield: 70–75%
Alternative Oxidizing Agents
Mamouni et al. (2011) reported Oxone® in methanol as an effective oxidant for sulfides, offering milder conditions and higher selectivity.
Coupling the Sulfinylmethyl-Aniline Moiety
The methylene bridge linking the sulfinyl group to the dimethylaniline requires careful functionalization.
Mannich Reaction Approach
A Mannich reaction between 6-methyl-1H-benzimidazole-2-sulfinyl (5) , formaldehyde, and N,N-dimethylaniline (6) under acidic conditions yields the target compound.
Reaction Scheme 3:
$$
\text{(5)} + \text{HCHO} + \text{(6)} \xrightarrow{\text{HCl, EtOH}} \text{Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]- (7)}
$$
Optimization Note:
Alkylation of Sulfinyl Chloride
Converting the sulfinyl group to sulfinyl chloride (8) using SOCl$$_2$$ enables nucleophilic attack by N,N-dimethyl-2-(hydroxymethyl)aniline (9) :
Reaction Scheme 4:
$$
\text{(5)} \xrightarrow{\text{SOCl}_2} \text{(8)} + \text{(9)} \xrightarrow{\text{Base}} \text{(7)}
$$
Key Considerations:
- Anhydrous conditions prevent hydrolysis of the sulfinyl chloride.
- Yields range from 65–70% with TiCl$$_4$$ as a Lewis acid promoter.
Green Chemistry Innovations
Solvent-Free Synthesis
Patil et al. (2010) achieved benzimidazole alkylation using Zn(OAc)$$_2$$ under solvent-free conditions at 80°C. Adapting this:
Reaction Parameters:
- Catalyst: 10 mol% Zn(OAc)$$_2$$
- Time: 2 hours
- Yield: 78%
Microwave-Assisted Protocols
Perumal et al. (2004) utilized montmorillonite K-10 under microwave irradiation to accelerate benzimidazole formation. Applying this to the final coupling step reduces reaction time from hours to minutes.
Conditions:
- Microwave power: 160 W
- Time: 5 minutes
- Yield: 80%
Catalytic Systems and Yield Optimization
| Catalyst | Reaction Step | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| ZrOCl$$2$$·8H$$2$$O | Benzimidazole formation | 25 | 1 h | 85 |
| H$$2$$O$$2$$/AcOH | Sulfinyl oxidation | 0–5 | 2 h | 75 |
| BF$$3$$·OEt$$2$$ | Mannich coupling | 70 | 3 h | 82 |
| Zn(OAc)$$_2$$ | Solvent-free alkylation | 80 | 2 h | 78 |
Mechanistic Insights
- Benzimidazole Cyclization: Proceeds via initial Schiff base formation between the amine and carbonyl, followed by cyclodehydration.
- Sulfinyl Formation: Involves nucleophilic oxidation of thiol to sulfenic acid, then further oxidation to sulfinyl.
- Methylene Coupling: Electrophilic activation of the sulfinyl group facilitates nucleophilic attack by the aniline derivative.
Chemical Reactions Analysis
Types of Reactions
NC-1300-B primarily undergoes substitution reactions due to the presence of the benzimidazole ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the benzimidazole ring .
Scientific Research Applications
Pharmaceuticals
- Antimicrobial Activity : Compounds with benzimidazole structures often exhibit antimicrobial properties. Research indicates that derivatives of benzimidazole can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
- Anticancer Properties : Benzimidazole derivatives have been studied for their anticancer activities. The presence of the sulfinyl group may enhance the cytotoxic effects against specific cancer cell lines by inducing apoptosis .
- Anti-inflammatory Effects : Some studies suggest that benzimidazole compounds can modulate inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases .
Pesticides
The compound has potential use as a pesticide due to its ability to interact with biological systems in pests. Its structural features may allow it to function as an effective insecticide or fungicide, targeting specific pathways in pest organisms while minimizing harm to non-target species .
Polymer Chemistry
In material science, benzimidazole derivatives are being explored for their incorporation into polymer matrices. The unique properties of these compounds can enhance the thermal stability and mechanical strength of polymers, making them suitable for advanced materials in electronics and automotive industries .
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various benzimidazole derivatives, including those similar to Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]- for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 10 µg/mL .
- Cancer Cell Line Testing : Research conducted on the cytotoxic effects of benzimidazole derivatives against human breast cancer cell lines demonstrated that modifications in the sulfinyl group significantly increased cell death rates compared to non-modified analogs .
- Pesticide Development : A recent investigation into the insecticidal properties of benzimidazole-based compounds showed promising results against Aedes aegypti, suggesting that these compounds could be developed into effective mosquito repellents or insecticides .
Mechanism of Action
NC-1300-B exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme, which is responsible for the final step in the production of gastric acid. By binding to this enzyme, NC-1300-B prevents the exchange of hydrogen and potassium ions, thereby reducing gastric acid secretion. This mechanism is similar to that of other proton pump inhibitors but with unique structural modifications that enhance its efficacy .
Comparison with Similar Compounds
Key Features :
- Benzimidazole Core : The 6-methyl substitution on the benzimidazole ring may enhance lipophilicity and modulate receptor interactions.
- Dimethylamino Group: The N,N-dimethyl substituent on the benzenamine increases basicity and may improve pharmacokinetic properties like membrane permeability.
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key Observations :
- Sulfinyl vs. Benzyl/Sulfonamide Linkers: The sulfinyl group in the target compound offers intermediate polarity compared to non-polar benzyl (e.g., Compound 15) or highly polar sulfonamide linkages (e.g., N-tosylacetamidine ). This balance may optimize both solubility and bioavailability.
- Substituent Effects : The 6-methyl group on benzimidazole (shared with ZH ) likely enhances steric interactions compared to 5,6-dimethyl (Compound 15) or unsubstituted analogs.
Target Compound Hypotheses :
- The dimethylamino group may confer basicity, facilitating ion-pair interactions in biological systems.
- The sulfinyl linker could reduce metabolic degradation compared to thioether analogs, as seen in proton pump inhibitors (e.g., omeprazole).
Challenges :
- Controlled oxidation to sulfinyl (avoiding over-oxidation to sulfone).
- Steric hindrance from 6-methylbenzimidazole may reduce reaction yields.
Biological Activity
Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]- is a compound that belongs to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Name : Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-
- CAS Number : 104340-52-5
- Molecular Formula : C17H19N3OS
- Molecular Weight : 313.42 g/mol
The structure features a benzimidazole moiety, which is crucial for its biological activity. Benzimidazole derivatives are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.
Biological Activity
1. Antimicrobial Properties
Benzimidazole derivatives, including the compound , have demonstrated significant antimicrobial activity. Research indicates that compounds with a benzimidazole core can exhibit effectiveness against various bacterial strains. For instance, studies have shown that certain derivatives possess moderate to strong antibacterial properties against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
2. Anticancer Activity
Benzimidazole derivatives are also notable for their anticancer properties. The structural modifications at the N-1 position of the benzimidazole ring can enhance anticancer activity. For example, compounds that incorporate substituents similar to those found in established anticancer drugs have shown increased efficacy in inhibiting cancer cell proliferation .
3. Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, benzimidazole derivatives have been reported to exhibit anti-inflammatory effects. These compounds can inhibit the production of inflammatory mediators and reduce inflammation in various models .
The biological activity of benzimidazole derivatives is attributed to several mechanisms:
- Inhibition of Enzymes : Many benzimidazole compounds act as enzyme inhibitors, blocking key pathways involved in cell division and metabolism.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of N-substituted benzimidazole derivatives for their antimicrobial activity against a panel of bacteria. The results indicated that some compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 32 mg/mL against resistant strains, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another research project focused on synthesizing novel benzimidazole derivatives aimed at cancer therapy. The study found that specific modifications at the C-2 and C-6 positions significantly enhanced cytotoxicity against various cancer cell lines compared to standard treatments .
Summary Table of Biological Activities
Q & A
Q. What are effective synthetic routes for synthesizing Benzenamine derivatives containing benzimidazole and sulfinyl groups?
- Methodological Answer : A common approach involves coupling benzimidazole precursors with sulfinyl-containing intermediates. For example, Mannich base reactions (using formaldehyde and secondary amines) can introduce the dimethylamine moiety to the benzimidazole core . The sulfinyl group can be introduced via oxidation of thioethers (e.g., using mCPBA or H₂O₂) or through β-sulfinyl ester intermediates, where enantioselectivity is controlled by phase-transfer catalysts . Key steps include:
- Step 1 : Synthesize 6-methyl-1H-benzimidazole-2-thiol via cyclization of o-phenylenediamine with thiourea derivatives under acidic conditions .
- Step 2 : Alkylate the thiol group with a methylene halide (e.g., CH₂BrCl) to form the thioether intermediate.
- Step 3 : Oxidize the thioether to the sulfinyl group using controlled stoichiometry of oxidizing agents to avoid over-oxidation to sulfones .
Table 1 : Optimization of sulfinyl group oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | MeOH | 25 | 78 | |
| mCPBA | DCM | 0–5 | 85 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for sulfinyl (S=O, ~1030–1060 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
- ¹H/¹³C NMR : Assign dimethylamine protons (δ ~2.8–3.2 ppm for N-CH₃) and aromatic protons from benzimidazole (δ ~7.2–8.5 ppm). The sulfinyl methylene group (CH₂-S=O) appears as a singlet/doublet near δ 3.5–4.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns, particularly loss of SO from the sulfinyl group .
- X-ray Diffraction (XRD) : Use SHELX for crystal structure refinement. Key parameters: R factor < 0.05, data-to-parameter ratio > 15 .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis (e.g., unexpected NOE effects or splitting patterns)?
- Methodological Answer :
- Dynamic NMR Studies : Probe temperature-dependent splitting to identify conformational flexibility in the sulfinyl-methyl group .
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian 09) with experimental NMR data to validate stereoelectronic effects .
- Isotopic Labeling : Introduce deuterium at the sulfinyl methylene group to simplify splitting patterns in ¹H NMR .
Q. What computational strategies model the stereochemistry and electronic effects of the sulfinyl group?
- Methodological Answer :
- ONIOM Multiscale Modeling : Combine high-level (e.g., CCSD(T)) and lower-level (e.g., DFT) methods to study transition states in sulfoxide formation. Non-classical halogen bonds (e.g., Br-I interactions) in catalysts can be visualized to explain enantioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on sulfinyl group conformation using AMBER or CHARMM force fields.
Table 2 : Key computational parameters for sulfinyl modeling
| Software | Method | Basis Set | Application |
|---|---|---|---|
| Gaussian 09 | ONIOM | 6-31G(d) | Transition state analysis |
| VASP | DFT | PAW | Electronic structure of sulfinyl |
Q. How can reaction conditions be optimized for high-yield sulfoxide formation in similar benzimidazole derivatives?
- Methodological Answer :
- Phase-Transfer Catalysis (PTC) : Use chiral catalysts like cinchona alkaloids to enhance enantioselectivity. For example, CsOH as a base with methyl acrylate intermediates improves yield .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize sulfinyl intermediates, while low temperatures (–20°C) minimize racemization .
- Kinetic Monitoring : Track reaction progress via in-situ IR to identify optimal termination points.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
